An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)
An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A diglycidyl ether (BADGE or DGEBA) is a principal component in the formulation of epoxy resins, which are extensively utilized in a myriad of industrial and commercial applications, from protective coatings and adhesives to composite materials.[1] Its chemical versatility, primarily attributed to the reactive epoxide rings, allows for a wide range of polymerization reactions, leading to thermoset polymers with exceptional mechanical strength, chemical resistance, and thermal stability. Beyond its industrial significance, BADGE has garnered considerable attention within the scientific community, particularly in the fields of toxicology and pharmacology, due to its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the chemical properties of BADGE, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its analysis and characterization are presented to facilitate further research and development.
Core Chemical and Physical Properties
Bisphenol A diglycidyl ether is a viscous, colorless to pale straw-colored liquid under standard conditions.[1] The molecule consists of a central bisphenol A unit linked to two glycidyl (B131873) ether groups.[2]
Physicochemical Data
The fundamental physicochemical properties of Bisphenol A diglycidyl ether are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [2][3] |
| Synonyms | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane | [2] |
| CAS Number | 1675-54-3 | [2] |
| Molecular Formula | C₂₁H₂₄O₄ | [1][2] |
| Molecular Weight | 340.41 g/mol | [1][2] |
| Appearance | Colorless to light amber viscous liquid | [2][4] |
| Melting Point | 8-12 °C | [2] |
| Boiling Point | Decomposes | [2][5] |
| Density | 1.16 g/mL at 25 °C | [2][6] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide, chloroform (B151607), and methanol.[4] | |
| Epoxide Equivalent Weight (EEW) | 172-176 g/eq | [2][6] |
| Flash Point | >200 °F (>93 °C) | [5] |
Reactivity and Chemical Behavior
The chemical behavior of BADGE is dominated by the high reactivity of its terminal epoxide rings. These three-membered heterocyclic ethers are susceptible to ring-opening reactions initiated by a variety of nucleophiles and electrophiles.
Polymerization and Curing
The most significant chemical property of BADGE is its ability to undergo polymerization to form cross-linked, three-dimensional networks, a process known as curing. This transformation from a liquid resin to a solid thermoset is typically initiated by the addition of a curing agent (hardener).[1]
Curing with Amines: Polyamines are the most common curing agents for epoxy resins. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group. Primary amines can react with two epoxide groups, leading to extensive cross-linking.[7]
Curing with Anhydrides: Acid anhydrides are another important class of curing agents, particularly for applications requiring high thermal stability. The reaction mechanism is more complex and often requires a catalyst, such as a tertiary amine. The reaction is initiated by the opening of the anhydride (B1165640) ring by a hydroxyl group (which may be present as an impurity or formed from a preliminary reaction) to form a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxide group, generating another hydroxyl group which can continue the reaction cycle.
Other Curing Mechanisms: BADGE can also be cured through catalytic homopolymerization in the presence of Lewis acids or bases.[4]
Hydrolysis
In the presence of water, the epoxide rings of BADGE can undergo hydrolysis to form diols. The initial hydrolysis product is 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] The rate of hydrolysis is dependent on factors such as pH and temperature. For instance, at a pH of 7, the half-life of BADGE is approximately 11 days at 15°C and decreases to 1.4 days at 40°C.[8][9]
Other Reactions
BADGE can react with other nucleophiles such as phenols, thiols, and carboxylic acids. The reaction with acrylic acid, for example, results in the formation of vinyl ester resins.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
This protocol outlines a general method for the determination of BADGE and its hydrolysis products.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: 275 nm.
-
Fluorescence Detector: Excitation at 275 nm, Emission at 305 nm.
-
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization and Cure Monitoring
FTIR spectroscopy is a powerful tool for identifying the functional groups present in BADGE and for monitoring the progress of the curing reaction.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Liquid BADGE: Place a small drop of the liquid resin between two KBr plates.
-
Cured BADGE: Grind a small amount of the cured resin with KBr powder and press into a pellet.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Key Spectral Features of Uncured BADGE:
-
~3050 cm⁻¹: C-H stretching of the epoxide ring.
-
~1610, 1510, 830 cm⁻¹: Aromatic C=C stretching and C-H bending.
-
~1245 cm⁻¹: Aryl-O-CH₂ stretching.
-
~915 cm⁻¹: Asymmetric stretching of the epoxide ring. This peak is particularly useful for monitoring the curing reaction, as its intensity decreases as the epoxide rings are consumed.
-
~3500 cm⁻¹ (broad): O-H stretching, which can be present due to impurities or hydrolysis and will increase during the curing process.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of BADGE.
3.3.1. ¹H NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of BADGE in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~1.6 ppm (singlet, 6H): -C(CH₃)₂-
-
~2.7-2.9 ppm (multiplets, 4H): -CH₂- of the epoxide ring.
-
~3.3 ppm (multiplet, 2H): -CH- of the epoxide ring.
-
~3.9-4.2 ppm (multiplets, 4H): -O-CH₂-
-
~6.8-7.2 ppm (multiplets, 8H): Aromatic protons.
-
3.3.2. ¹³C NMR Spectroscopy
-
Instrumentation: A 75 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 50-100 mg of BADGE in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~31 ppm: -C(CH₃)₂-
-
~42 ppm: -C(CH₃)₂-
-
~45 ppm: -CH₂- of the epoxide ring.
-
~50 ppm: -CH- of the epoxide ring.
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~69 ppm: -O-CH₂-
-
~114, 128, 143, 156 ppm: Aromatic carbons.
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Differential Scanning Calorimetry (DSC) for Thermal Properties and Cure Kinetics
DSC is used to determine the thermal transitions and to study the kinetics of the curing reaction.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured resin into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Experimental Procedures:
-
Glass Transition Temperature (Tg) Determination:
-
Cool the sample to a temperature well below the expected Tg (e.g., -50 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the Tg. The Tg is observed as a step-change in the heat flow curve.
-
-
Cure Profile (Non-isothermal):
-
Heat the uncured sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the curing temperature range (e.g., from room temperature to 250 °C).
-
The exothermic peak observed corresponds to the curing reaction. The area under the peak is the total heat of cure (ΔH).
-
-
Cure Kinetics (Isothermal):
-
Rapidly heat the uncured sample to a specific isothermal curing temperature.
-
Hold at that temperature until the exothermic reaction is complete.
-
The rate of heat flow is proportional to the rate of reaction.
-
-
Visualizations
Chemical Structure and Synthesis
Caption: Synthesis of Bisphenol A Diglycidyl Ether (BADGE).
Curing Reaction with a Primary Amine
Caption: Curing of BADGE with a primary amine hardener.
Hydrolysis of BADGE
Caption: Stepwise hydrolysis of BADGE in an aqueous environment.
Experimental Workflow for DSC Analysis
Caption: Workflow for the analysis of BADGE using DSC.
Conclusion
Bisphenol A diglycidyl ether remains a cornerstone of the polymer industry due to its versatile reactivity and the robust properties of the resulting epoxy resins. A thorough understanding of its chemical properties, including its reactivity and thermal behavior, is crucial for optimizing its use in various applications and for assessing its potential biological impact. The experimental protocols provided in this guide offer a foundation for researchers and scientists to characterize BADGE and its derivatives, paving the way for the development of new materials and a deeper understanding of its interactions with biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. investigadores.unison.mx [investigadores.unison.mx]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. BISPHENOL A DIGLYCIDYL ETHER RESIN(1675-54-3) 1H NMR [m.chemicalbook.com]
